3-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-6-(pyridin-3-yl)pyridazine
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Description
3-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-6-(pyridin-3-yl)pyridazine is a useful research compound. Its molecular formula is C17H13N5S and its molecular weight is 319.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.08916661 g/mol and the complexity rating of the compound is 382. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound “3-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-6-(pyridin-3-yl)pyridazine” is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine derivatives have been found to possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease . In medicine, imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives are most widely used, which include zolpidem and alpidem . The hypnotic effect of zolpidem is based on blocking γ-aminobutyric acid receptors .
Mode of Action
For instance, zolpidem, a well-known imidazo[1,2-a]pyridine derivative, exerts its hypnotic effect by blocking γ-aminobutyric acid (GABA) receptors . This leads to an increase in inhibitory signals in the brain, which can reduce neuronal excitability and promote sleep .
Biochemical Pathways
Based on the known actions of imidazo[1,2-a]pyridine derivatives, it can be inferred that this compound may interact with the gabaergic system . By blocking GABA receptors, it could potentially alter the balance of excitatory and inhibitory signals in the brain, affecting various downstream neurological processes .
Result of Action
Based on the known effects of imidazo[1,2-a]pyridine derivatives, it can be inferred that this compound may have potential therapeutic effects in the treatment of various conditions, including bacterial infections, fungal infections, viral infections, inflammation, cancer, cardiovascular diseases, and alzheimer’s disease .
Properties
IUPAC Name |
2-[(6-pyridin-3-ylpyridazin-3-yl)sulfanylmethyl]imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5S/c1-2-9-22-11-14(19-16(22)5-1)12-23-17-7-6-15(20-21-17)13-4-3-8-18-10-13/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIYRSPVXIMWBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CSC3=NN=C(C=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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